molecular formula C10H8NNaO4S B096757 Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate CAS No. 16781-08-1

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B096757
CAS No.: 16781-08-1
M. Wt: 261.23 g/mol
InChI Key: WVRWRWMYWKWFMK-UHFFFAOYSA-M
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Description

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate is an organic compound with the molecular formula C10H8NNaO4S. It is a derivative of naphthalene, characterized by the presence of amino, hydroxyl, and sulfonate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate typically involves the sulfonation of 6-amino-4-hydroxynaphthalene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonate group at the desired position on the naphthalene ring. Common reagents used in this process include sulfuric acid and sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reagents and the maintenance of optimal reaction conditions to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amino group to an amine.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones, amines, and substituted naphthalenes.

Scientific Research Applications

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is employed in biochemical assays and as a staining agent.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to target molecules, while the sulfonate group enhances the compound’s solubility and stability. The pathways involved in its action include enzyme inhibition and receptor binding, which contribute to its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 6-amino-5-[(2-(cyclohexylmethylamino)sulphonyl)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate
  • Sodium 6-hydroxynaphthalene-2-sulphonate
  • Sodium 2-naphthalenesulfonate

Uniqueness

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

sodium;6-amino-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S.Na/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRWRWMYWKWFMK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168377
Record name Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16781-08-1
Record name Sodium 2-amino-8-hydroxy-6-naphthalenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016781081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM 2-AMINO-8-HYDROXY-6-NAPHTHALENESULFONATE
Source FDA Global Substance Registration System (GSRS)
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